2-Ethylpyrazolo[1,5-a]pyridine
Description
Significance of Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry
Pyrazolo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention from synthetic and medicinal chemists. benthamdirect.comtandfonline.com Their unique electronic properties and structural rigidity make them valuable building blocks in the construction of complex molecular architectures. benthamdirect.com The pyrazolo[1,5-a]pyridine core is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can be readily modified to interact with a variety of biological targets. bohrium.combenthamscience.com This has led to the investigation of numerous derivatives for their potential therapeutic applications. benthamscience.combenthamdirect.com
The synthetic versatility of the pyrazolo[1,5-a]pyridine ring system allows for functionalization at various positions, enabling the creation of diverse chemical libraries for drug discovery and material science. benthamdirect.comtandfonline.com The development of novel and efficient synthetic methodologies for the construction of this scaffold is an active area of research. benthamdirect.comtandfonline.com
Overview of Research Trajectories for the Pyrazolo[1,5-a]pyridine Core and its Derivatives
Research into pyrazolo[1,5-a]pyridines has followed several key trajectories. A primary focus has been the development of efficient and regioselective synthetic methods. acs.orgacs.org Early approaches often involved multi-step sequences, but more recent efforts have concentrated on the development of cascade reactions and direct functionalization techniques to improve efficiency and atom economy. acs.orgnih.govresearchgate.net These modern synthetic strategies, including palladium-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space of pyrazolo[1,5-a]pyridine derivatives. acs.org
Another significant research direction is the exploration of the biological activities of these compounds. Pyrazolo[1,5-a]pyridine derivatives have been investigated for a wide range of pharmacological properties, including their potential as kinase inhibitors for cancer therapy and as agents targeting the central nervous system. benthamdirect.comnih.govnih.gov The ability to systematically modify the substituents on the pyrazolo[1,5-a]pyridine core allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. bohrium.com
The photophysical properties of pyrazolo[1,5-a]pyridines have also attracted interest, with studies exploring their potential applications in materials science, such as in the development of novel dyes and fluorescent probes. mdpi.com
Specific Research Focus: The 2-Ethylpyrazolo[1,5-a]pyridine Moiety
For instance, studies have explored the synthesis of various this compound derivatives and their subsequent chemical transformations. nih.govacs.org One notable example is the synthesis of 7-Amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, which was achieved with a high yield of 93%. nih.govacs.org This compound was characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govacs.org The synthesis of such derivatives highlights the utility of the this compound core as a platform for generating more complex and functionally diverse molecules.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds mentioned in this article.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAOUMOATIGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethylpyrazolo 1,5 a Pyridine and Its Derivatives
Cyclocondensation Reactions in Pyrazolo[1,5-a]pyridine (B1195680) Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines. These reactions typically involve the formation of the bicyclic system through the reaction of a pyridine (B92270) derivative bearing a nitrogen nucleophile with a suitable biselectrophilic partner, leading to the closure of the five-membered pyrazole (B372694) ring.
Reaction of N-Aminopyridines with 1,3-Biselectrophilic Compounds
A prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the reaction of N-aminopyridinium salts with 1,3-biselectrophilic compounds. nih.govacs.org This approach allows for the introduction of a variety of substituents onto the resulting heterocyclic framework.
β-Dicarbonyl compounds and their enaminone derivatives are widely used as the 1,3-biselectrophilic component in the synthesis of pyrazolo[1,5-a]pyridines. nih.govacs.org For instance, the reaction of N-amino-2-iminopyridines with β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen, provides an efficient route to substituted pyrazolo[1,5-a]pyridines. acs.org This cross-dehydrogenative coupling reaction proceeds under catalyst-free conditions and offers high atom economy. acs.org The reaction of N-aminopyridine with ethyl acetoacetate (B1235776) in ethanol (B145695) containing acetic acid is a representative example of this methodology. nih.gov
Similarly, β-enaminones serve as effective precursors. Their reaction with aminopyrazoles, often facilitated by microwave irradiation, can lead to high yields of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.govresearchgate.net The enhanced reactivity of β-enaminones compared to their β-dicarbonyl counterparts can be advantageous. researchgate.net
Table 1: Examples of Cyclocondensation Reactions with β-Dicarbonyls and β-Enaminones
| N-Aminopyridine Derivative | 1,3-Biselectrophile | Product | Reference |
| N-amino-2-imino-pyridine | Ethyl acetoacetate | Substituted pyrazolo[1,5-a]pyridine | nih.govacs.org |
| Aminopyrazole | β-enaminone | 2,7-disubstituted pyrazolo[1,5-a]pyrimidine (B1248293) | nih.govresearchgate.net |
Malonic acid derivatives are another important class of 1,3-biselectrophiles for the synthesis of fused heterocyclic systems. The Tschitschibabin synthesis, a classic reaction, involves the condensation of 2-aminopyridine (B139424) with diethyl malonate to form pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov While this specific example leads to a different heterocyclic system, the underlying principle of using a malonic acid derivative as a three-carbon biselectrophile is relevant. More broadly, disubstituted malonic esters can be alkylated and subsequently hydrolyzed to monoesters, which can then undergo electrochemical decarboxylative amidation to form cyclic amino acid derivatives. beilstein-journals.org The cyclization of 3-aminopyridine (B143674) 1-oxide with ethoxymethylenemalonic ester to form a naphthyridine derivative further illustrates the utility of malonate-derived synthons in building fused pyridine ring systems. acs.org
Substituted 5-aminopyrazoles are crucial building blocks for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related class of compounds to pyrazolo[1,5-a]pyridines. nih.govrsc.orgmdpi.com These 5-aminopyrazoles act as 1,3-bis-nucleophiles that react with 1,3-bis-electrophiles like β-dicarbonyl compounds, β-enaminones, and β-ketonitriles. nih.govrsc.orgmdpi.com The regioselectivity of the cyclocondensation can be controlled, for instance, by using a β-enaminone where the dimethylamino group acts as a leaving group, directing the initial condensation through an aza-Michael type addition-elimination mechanism. researchgate.net The versatility of this approach allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines by varying the substituents on both the aminopyrazole and the biselectrophilic partner. nih.govmdpi.com
Cyclization with Malonic Acid Derivatives
Oxidative [3+2] Cycloaddition of N-Aminopyridines
The oxidative [3+2] cycloaddition of N-aminopyridines with various dipolarophiles represents a powerful and frequently utilized strategy for the synthesis of the pyrazolo[1,5-a]pyridine ring system. rsc.orgorganic-chemistry.orgresearchgate.net This method involves the in situ generation of N-iminopyridinium ylides from N-aminopyridines, which then act as 1,3-dipoles in a cycloaddition reaction.
This reaction can be performed with a range of electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, β-nitrostyrenes, and electron-withdrawing olefins, under metal-free conditions. rsc.orgorganic-chemistry.orgresearchgate.net For example, the reaction of N-aminopyridines with β-nitrostyrenes proceeds via a [3+2] cycloaddition followed by in situ denitration and oxidation to yield (hetero)aryl pyrazolo[1,5-a]pyridines. rsc.org Similarly, functionalized pyrazolo[1,5-a]pyridines can be synthesized at room temperature by reacting N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-withdrawing olefins in N-methylpyrrolidone. organic-chemistry.orgresearchgate.net
The scope of this methodology has been extended to include alkynylphosphonates as dipolarophiles. The oxidative [3+2] cycloaddition of in situ generated pyridinium-N-imines with 2-substituted ethynylphosphonates provides access to pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.com In some cases, the reaction can be facilitated by a catalyst, such as Fe(NO3)3·9H2O, particularly for less reactive alkynes. mdpi.com
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic scaffolds, including pyrazolo[1,5-a]pyridine derivatives. beilstein-journals.orgajol.info These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. ajol.info
One example of an MCR approach involves the silver triflate-catalyzed reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone containing an α-hydrogen atom. This reaction affords novel tricyclic compounds with a dipyrazolo[1,5-a:4',3'-c]pyridine core. beilstein-journals.org Although this leads to a more complex system, it highlights the power of MCRs in constructing fused pyrazole-pyridine motifs.
Another MCR strategy for a related system, pyrazolo[1,5-a]quinazolines, involves the reaction of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with aromatic aldehydes and cyclic ketones or diones in the presence of a base like triethylamine. ajol.info This demonstrates the general applicability of MCRs in building fused pyrazole-containing heterocycles from simple and readily available starting materials. ajol.info
Mannich-type Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
While the primary focus is on 2-ethylpyrazolo[1,5-a]pyridine, the Mannich reaction is a notable method for the synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These multicomponent reactions typically involve an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, resembling a Mannich condensation. nih.govnih.gov The resulting products are often highly substituted and may require a subsequent oxidation step to yield the final aromatic pyrazolo[1,5-a]pyrimidine. nih.gov
For instance, an efficient one-pot Mannich-type condensation of pyrazolo[1,5-a]pyrimidines, aldehydes, and acetamide (B32628) can be catalyzed by Ytterbium(III) triflate (Yb(OTf)₃) in 1,4-dioxane. researchgate.netresearchgate.net This reaction yields 1-amidomethyl-pyrazolo[1,5-a]pyrimidines in good to excellent yields, although the formation of bis(pyrazolo[1,5-a]pyrimidinyl)methanes as byproducts can occur depending on the specific reactants. researchgate.net
In a different approach, new pyrazolo-benzimidazole Mannich bases have been synthesized through a multicomponent reaction involving 1-aminobenzimidazoles, formaldehyde, and pyrazoles. nih.gov The reaction proceeds in two steps: formation of a 1-(hydroxymethyl)pyrazole derivative, followed by its reaction with a 1-aminobenzimidazole derivative to furnish the final product. nih.gov
| Catalyst | Reactants | Product Type | Yield | Ref |
| Yb(OTf)₃ | Pyrazolo[1,5-a]pyrimidines, Aldehydes, Acetamide | 1-Amidomethyl-pyrazolo[1,5-a]pyrimidines | Good to Excellent | researchgate.netresearchgate.net |
| None | 1-Aminobenzimidazoles, Formaldehyde, Pyrazoles | Pyrazolo-benzimidazole Mannich bases | 28-87% | nih.gov |
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Metal-catalyzed reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine core. Palladium and copper catalysts are prominently used for C-H activation, arylation, and other transformations.
Palladium-catalyzed direct C-H arylation offers an efficient way to introduce aryl groups onto the pyrazolo[1,5-a]pyridine skeleton without the need for pre-functionalization like halogenation. acs.org The arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be selectively directed to the C-3 and C-7 positions. acs.orgresearchgate.net The regioselectivity is controlled by the choice of additives. Using cesium(I) fluoride (B91410) promotes arylation at the C-3 position, while silver(I) carbonate directs the reaction to the C-7 position. acs.org
The proposed mechanism for the C-3 arylation involves the reduction of Pd(II) to Pd(0), followed by oxidative addition to the aryl iodide. acs.org The resulting aryl palladium(II) complex then reacts with the pyrazolo[1,5-a]pyridine to form the C-3 arylated product. acs.org For C-7 arylation, a phosphine (B1218219) ligand such as SPhos is often crucial. acs.orgnih.gov In some cases, a palladium-catalyzed oxidative C-H/C-H cross-coupling between pyrazolo[1,5-a]pyridines and various five-membered heteroarenes can be achieved using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant, without the need for directing groups. rsc.org
A temperature-dependent selectivity in palladium-catalyzed C-H functionalization has also been observed using a 7-pyridyl-pyrazolo[1,5-a]pyrimidine directing group. rsc.org At 120 °C, C(sp³)–H arylation occurs, whereas at 140 °C, the reaction switches to C(sp²)–H arylation. rsc.org
| Catalyst/Additives | Position | Reactants | Product | Ref |
| Pd(OAc)₂ / CsF | C-3 | Pyrazolo[1,5-a]pyridine, Aryl iodide | 3-Arylpyrazolo[1,5-a]pyridine | acs.org |
| Pd(OAc)₂ / Ag₂CO₃ | C-7 | Pyrazolo[1,5-a]pyridine, Aryl iodide | 7-Arylpyrazolo[1,5-a]pyridine | acs.org |
| Pd(OAc)₂ / SPhos / Cs₂CO₃ | C-7 | Pyrazolo[1,5-a]pyrimidine, Aryl bromide | 7-Arylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Pd(OAc)₂ / AgOAc | C-7 | Pyrazolo[1,5-a]pyridine, Thiophenes | 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyridine | rsc.org |
Copper-catalyzed reactions provide alternative and complementary methods for synthesizing and functionalizing pyrazolo[1,5-a]pyridines. A copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates has been developed through an oxidative linkage of C-C and N-N bonds under mild conditions. rsc.orgresearchgate.net This protocol is applicable to a variety of pyridyl esters and benzonitriles, with better yields observed for electron-withdrawing substituted benzonitriles. rsc.orgresearchgate.net
Furthermore, copper(I)-catalyzed radical annulation has been used to access 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines. acs.org This method allows for the synthesis of 4- or 6-substituted products, which can be challenging to obtain through other methods. acs.org
In the related pyrazolo[1,5-a]pyrimidine series, a Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles has been reported. acs.org This process involves the in situ formation of α,β-unsaturated ketones followed by cyclization. acs.org Microwave-assisted copper-catalyzed Ullmann-type coupling has also been employed for the C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors, affording 3,5-bis-aminated products in excellent yields. mdpi.com
| Catalyst | Reaction Type | Reactants | Product | Ref |
| Copper | Oxidative C-C/N-N linkage | Pyridyl esters, Benzonitriles | Pyrazolo[1,5-a]pyridine-3-carboxylates | rsc.orgresearchgate.net |
| Cu(I) | Radical Annulation | - | 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines | acs.org |
| Cu(II) | [3+3] Annulation | Saturated ketones, 3-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | acs.org |
| CuI / Ligand | Ullmann-type C-N coupling | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine, Amines | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | mdpi.com |
The stepwise synthesis of difunctionalized pyrazolo[1,5-a]pyrimidines, which can be conceptually extended to pyrazolo[1,5-a]pyridines, has been achieved via site-selective cross-coupling reactions. Specifically, ethyl 2,6-difunctionalized pyrazolo[1,5-a]pyrimidine-3-carboxylate has been synthesized through this approach. rsc.org This demonstrates the ability to selectively modify different positions on the heterocyclic core, enabling the creation of a diverse library of compounds. The synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has also been accomplished using a combination of SNAr and Suzuki cross-coupling reactions. mdpi.com
Copper-Catalyzed Transformations
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a green and atom-economical strategy for C-C bond formation, as it avoids the pre-functionalization of substrates. nih.gov
An efficient and environmentally friendly method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones. nih.govacs.orgresearchgate.net This reaction is promoted by acetic acid and uses molecular oxygen (O₂) from the air as the sole oxidant, proceeding without a metal catalyst. nih.govacs.org
The reaction is typically carried out in ethanol at around 130°C for 18 hours. nih.govacs.org The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization to form the fused ring system. nih.govacs.org This method is notable for its high atom economy and adherence to green chemistry principles. nih.gov The yield of the pyrazolo[1,5-a]pyridine product can be influenced by the amount of acetic acid used, with yields increasing as the equivalents of acetic acid are raised from two to six. researchgate.net This methodology has been successfully applied to synthesize derivatives like 7-amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester in high yield (93%). nih.govacs.org
| Promoter/Oxidant | Reactants | Key Conditions | Product Yield | Ref |
| Acetic Acid / O₂ | N-amino-2-iminopyridines, β-ketoesters | Ethanol, ~130°C, 18h | Up to 93% | nih.govacs.org |
| Acetic Acid / O₂ | N-amino-2-iminopyridines, β-diketones | Ethanol, ~130°C, 18h | High | nih.govacs.org |
Substrate Scope and Efficiency Considerations in CDC Synthesis
Cross-Dehydrogenative Coupling (CDC) reactions represent an efficient and atom-economical approach for the synthesis of pyrazolo[1,5-a]pyridines. acs.org An effective method involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. acs.orgnih.gov This approach avoids the need for metal catalysts and produces water as the primary byproduct. nih.gov
The efficiency of this CDC process is significantly influenced by the reaction conditions. For instance, the reaction between 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile and ethyl acetoacetate to form 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester shows a marked increase in yield when the concentration of acetic acid is optimized and the reaction is conducted under an oxygen atmosphere as opposed to air. nih.gov Specifically, using 6 equivalents of acetic acid under an oxygen atmosphere can lead to a near-quantitative yield of 94%.
The substrate scope of this CDC reaction is broad, accommodating various substituents on both the N-amino-2-iminopyridine and the β-dicarbonyl compound. acs.orgnih.gov Both electron-donating and electron-withdrawing groups on the aryl moiety of the N-amino-2-iminopyridine are well-tolerated without a significant impact on the reaction's course. acs.orgnih.gov A range of β-ketoesters and β-diketones, including ethyl acetoacetate, ethyl benzoylacetate, methyl propionylacetate, and acetylacetone, have been successfully employed. acs.orgnih.gov
For example, the reaction of various substituted N-amino-2-iminopyridines with different β-dicarbonyl compounds demonstrates the versatility of this method.
Table 1: Substrate Scope in CDC Synthesis of Pyrazolo[1,5-a]pyridines
| N-amino-2-iminopyridine Substituent | β-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 4-Phenyl | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 |
| 4-(4-Chlorophenyl) | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 92 |
| 4-(4-Methoxyphenyl) | Ethyl acetoacetate | 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 95 |
| 4-Phenyl | Ethyl benzoylacetate | 7-Amino-6-cyano-5-phenyl-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 89 |
Data sourced from multiple studies to illustrate the broad applicability of the CDC method. acs.orgnih.gov
Furthermore, the reaction can be extended to cyclic β-diketones like dimedone and 1,3-cyclohexanedione, leading to the formation of fused polycyclic systems. acs.orgnih.gov
De novo Synthesis Approaches to Pyrazolo[1,5-a]pyridines
De novo synthesis provides alternative pathways to the pyrazolo[1,5-a]pyridine core, often offering unique regiochemical outcomes compared to traditional cycloaddition methods.
The use of azirine intermediates offers a facile intramolecular route to pyrazolo[1,5-a]pyridines, allowing for precise control over the regiochemistry of substituents on the final bicyclic product. orgsyn.org This method typically involves the thermal ring-opening of a suitably substituted pyridyl azirine to form a reactive nitrene intermediate. orgsyn.org This electrophilic nitrene is then intramolecularly trapped by the pyridine nitrogen to yield the pyrazolo[1,5-a]pyridine with a predictable substitution pattern. orgsyn.org
A key example is the synthesis of 2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine. orgsyn.org The synthesis begins with the formation of an azirine from an N-functionalized imine, a process known as the Neber reaction. orgsyn.org The isolated azirine is remarkably stable but can be induced to rearrange upon heating. umontreal.ca Microwave-assisted heating of the azirine in 1,2-dichloroethane (B1671644) provides the desired pyrazolo[1,5-a]pyridine. orgsyn.org While thermal conditions can sometimes lead to side products, the use of iron(II) salt catalysis can facilitate the reaction at lower temperatures, improving yields and minimizing byproducts. umontreal.ca
A divergent synthesis approach using 2-(2-pyridyl)azirine-2-carboxylic esters and thioesters has also been developed. nih.gov Selective cleavage of the N-C2 bond of the azirine ring, catalyzed by copper(II), leads to the formation of pyrazolo[1,5-a]pyridines. nih.gov This method allows for a one-pot, three-stage procedure starting from 4-bromoisoxazoles without the need to isolate the intermediate azirines. nih.gov
Pyridine N-imides (or N-aminopyridinium ylides) are versatile 1,3-dipoles for the synthesis of pyrazolo[1,5-a]pyridines through [3+2] cycloaddition reactions. rsc.org These reactions typically involve the in situ generation of the N-iminopyridinium ylide from the corresponding N-aminopyridinium salt, which then reacts with a suitable dipolarophile. rsc.orgmdpi.com
The choice of dipolarophile and reaction conditions dictates the structure of the resulting pyrazolo[1,5-a]pyridine. For instance, the reaction with electron-deficient alkenes, such as β-nitrostyrenes or α,β-unsaturated carbonyl compounds, followed by an oxidative step, yields highly functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.orgrsc.org A metal-free approach using β-nitrostyrenes involves a [3+2] cycloaddition followed by in situ denitration and oxidation to afford (hetero)aryl pyrazolo[1,5-a]pyridines. rsc.org Similarly, the reaction with α,β-unsaturated compounds can be mediated by TEMPO for the annulation-aromatization sequence. acs.org
The reaction of N-benzoyliminopyridinium ylides with aryl-substituted alkenyl bromides and iodides, in a tandem palladium-catalyzed/silver-mediated process, provides an efficient route to 2-substituted pyrazolo[1,5-a]pyridines. acs.org Furthermore, the use of (E)-β-iodovinyl sulfones as dipolarophiles in a base-mediated [3+2]-cycloannulation strategy allows for the synthesis of 2-substituted and 3-sulfonyl-pyrazolo[1,5-a]pyridines. rsc.org
Routes via Azirine Intermediates
Stereoselective and Regioselective Control in Pyrazolo[1,5-a]pyridine Synthesis
Achieving stereoselective and regioselective control is a critical aspect of modern synthetic chemistry, particularly for creating complex, biologically active molecules.
Regioselectivity is a significant challenge in the traditional synthesis of pyrazolo[1,5-a]pyridines, especially when using asymmetric N-aminopyridinium salts, which can lead to mixtures of regioisomers. sci-hub.se However, several methods have been developed to address this. A TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds provides multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. acs.org Another approach utilizes a PhI(OAc)2-promoted regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.orgdntb.gov.ua
The reaction of N-aminopyridinium ylides with (E)-β-iodovinyl sulfones under basic conditions also offers regioselective access to 2-substituted or 3-sulfonyl-pyrazolo[1,5-a]pyridines, depending on the specific ylide used. rsc.org
Stereoselective synthesis has been demonstrated in the creation of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. nih.gov This is achieved through an [8π+2π] cycloaddition of diazafulvenium methides with steroidal scaffolds, resulting in novel hexacyclic steroids with controlled stereochemistry. nih.gov
Deuteration Strategies for Pyrazolo[1,5-a]pyridine Derivatives
The incorporation of deuterium (B1214612) into drug molecules can favorably alter their metabolic profiles. Consequently, methods for the regioselective deuteration of heterocyclic scaffolds like pyrazolo[1,5-a]pyridine are of significant interest.
An efficient and operationally simple method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives involves the α-H/D exchange of 1-aminopyridinium cations. researchgate.netnih.gov This strategy utilizes a basic D₂O solution to facilitate the exchange of the α-protons of the pyridine ring in the 1-aminopyridinium cation. researchgate.netnih.govmdpi.com The resulting deuterated intermediate can then undergo a 1,3-dipolar cycloaddition with acetylenes to furnish the 7-deuterated pyrazolo[1,a]pyridine ring system with high regioselectivity and a high degree of deuterium incorporation. researchgate.netnih.gov
This procedure has been successfully applied to various 4-substituted-1-aminopyridinium cations, including those with hydrogen, methyl, and methoxy (B1213986) groups at the 4-position. nih.gov The H/D exchange can be carried out by heating the α-aminopyridine derivatives in a solution of K₂CO₃ in D₂O. mdpi.com
Table 2: Deuteration of Pyrazolo[1,5-a]pyridine Precursors
| Starting Material | Deuterating Conditions | Deuterated Product | Deuterium Incorporation |
|---|---|---|---|
| 1-Aminopyridinium iodide | Basic D₂O, then DMAD | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | High |
| 4-Methyl-1-aminopyridinium iodide | Basic D₂O, then DMAD | Dimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | High |
| 4-Methoxy-1-aminopyridinium iodide | Basic D₂O, then DMAD | Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | High |
Data derived from studies on H/D exchange in N-aminopyridinium cations. researchgate.netnih.gov
Chemical Transformations and Derivatization of the 2 Ethylpyrazolo 1,5 a Pyridine Core
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine (B1195680) Ring System
Electrophilic aromatic substitution is a key method for functionalizing the pyrazolo[1,5-a]pyridine core. The electron-rich nature of the heterocyclic system facilitates reactions with various electrophiles.
Acylation Reactions, including Friedel-Crafts Acylation
Acylation of the 2-substituted pyrazolo[1,5-a]pyridine ring, particularly through Friedel-Crafts reactions, is a well-established method for introducing acyl groups. google.com This reaction typically involves reacting the pyrazolo[1,5-a]pyridine with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. google.comsigmaaldrich.com The acylation preferentially occurs at the 3-position of the ring system, yielding 2-substituted-3-alkanoyl pyrazolo[1,5-a]pyridines. google.comgoogle.com The resulting ketone functionality can be further modified, for instance, through reduction to an alcohol or an alkyl group. google.com
An alternative approach involves reacting a 2-substituted pyrazolo[1,5-a]pyridine with an α-halo alkanoyl chloride to produce a 3-(α-haloalkanoyl) derivative. google.com This intermediate can then undergo nucleophilic substitution to introduce new functionalities. google.com The use of imidazolium-based ionic liquids has also been reported to catalyze the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com
Halogenation and Subsequent Cross-Coupling Transformations
Halogenation of the pyrazolo[1,5-a]pyridine core introduces a versatile handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of halogenation can be controlled by the reaction conditions and the specific halogenating agent used. For instance, N-halosuccinimides are commonly used for this purpose.
Once halogenated, these derivatives can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively. The site-selectivity of these cross-coupling reactions on polyhalogenated heterocycles can be influenced by the nature of the palladium catalyst and the reaction conditions. acs.orgacs.org For example, in dihalogenated pyrazolo[1,5-a]pyrimidines, selective coupling at one halogenated site over another can be achieved. acs.org
Nucleophilic Displacement Reactions
Nucleophilic displacement reactions are another important class of transformations for modifying the 2-ethylpyrazolo[1,5-a]pyridine scaffold. encyclopedia.pub These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile. For instance, a chloro-substituted pyrazolo[1,5-a]pyridine can react with sodium hydroxide (B78521) in a mixed solvent system to yield a hydroxylated derivative. google.com Similarly, amino groups can be introduced by reacting a halogenated precursor with an appropriate amine. nih.gov These nucleophilic substitution reactions are crucial for introducing a wide range of functional groups onto the heterocyclic core. nih.gov
Reduction of Functional Groups Introduced onto the Scaffold
Functional groups introduced onto the this compound core can be further transformed through reduction reactions. For example, an ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. Similarly, a ketone functionality, introduced via Friedel-Crafts acylation, can be reduced to an alcohol or fully reduced to an alkyl group through methods like the Clemmensen or Wolff-Kishner reductions. google.comorganic-chemistry.org The amino group of ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate can be oxidized to a nitro derivative, and the ester group can be reduced to an alcohol.
Introduction of Diverse Substituents at Various Ring Positions
The versatility of the pyrazolo[1,5-a]pyridine system allows for the introduction of a wide range of substituents at various positions on the ring. ingentaconnect.commdpi.com Synthetic strategies have been developed to functionalize positions 2, 3, 5, 6, and 7. encyclopedia.pub For example, a method involving the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under acetic acid and oxygen promotion allows for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines. nih.govacs.org This cross-dehydrogenative coupling reaction proceeds with high atom economy. acs.org Furthermore, base-mediated [3+2]-cycloannulation strategies have been employed to synthesize 2-substituted and 3-sulfonyl-pyrazolo[1,5-a]pyridines. rsc.org The synthesis of various 2-substituted-pyrazolo[1,5-a]pyridines has been achieved from N-iminopyridinium ylides and styryl-halide starting materials. umontreal.ca
Ring-Opening Reactions and Re-aromatization Processes for Scaffold Modification
While less common, ring-opening and re-aromatization reactions can be employed for more profound modifications of the pyrazolo[1,5-a]pyridine scaffold. An example of such a transformation is the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines. rsc.org This process occurs through an addition of a nucleophile, ring-opening, and ring-closing (ANRORC) mechanism. rsc.org Additionally, a TEMPO-mediated [3+2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds. acs.org
Despite a comprehensive search for spectroscopic and structural data for the chemical compound “this compound,” the specific experimental data required to generate the requested article is not available in the public domain.
Searches for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, advanced two-dimensional NMR (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Electron Ionization Mass Spectrometry (EI-MS) data for this specific compound did not yield the necessary detailed findings. The available literature and databases provide information on more complex derivatives of pyrazolo[1,5-a]pyridine that are substituted at various other positions, but not for the simple 2-ethyl derivative as requested.
Consequently, it is not possible to construct the scientifically accurate and detailed article according to the provided outline.
Advanced Spectroscopic and Structural Characterization in Pyrazolo 1,5 a Pyridine Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the study of pyrazolo[1,5-a]pyridine (B1195680) systems, IR analysis confirms the presence of the core heterocyclic structure and its substituents.
While a specific spectrum for 2-ethylpyrazolo[1,5-a]pyridine is not detailed in the reviewed literature, data for closely related pyrazolo[1,5-a]pyridine derivatives provide insight into the characteristic absorption bands. For instance, the IR spectrum of a 3-substituted pyrazolo[1,5-a]pyridine derivative shows distinct peaks that can be assigned to specific vibrational modes of the molecule. doi.org The C-H stretching vibrations of the aromatic rings and the ethyl group's aliphatic chain typically appear in the region of 3100-2850 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ is particularly diagnostic for the fused ring system, showing a series of complex bands due to the C=C and C=N stretching vibrations of the pyrazolo and pyridine (B92270) rings. doi.orgirdg.org Vibrations corresponding to C-H bending are observed at lower wavenumbers. doi.org
Table 1: Representative IR Absorption Bands for a Substituted Pyrazolo[1,5-a]pyridine Derivative doi.org
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3022 | C-H Stretch | Aromatic |
| 2927 | C-H Stretch | Aliphatic |
| 1632 | C=C / C=N Stretch | Heteroaromatic Ring |
| 1546 | C=C / C=N Stretch | Heteroaromatic Ring |
| 1524 | C=C / C=N Stretch | Heteroaromatic Ring |
| 1449 | C-H Bend | Aliphatic |
| 724-787 | C-H Bend | Aromatic (Out-of-plane) |
Note: Data is for a 3-cyclopentylpyrazolo[1,5-a]pyridine derivative as reported in the source.
For more complex derivatives, such as those incorporating amino or carbonyl groups, additional characteristic bands are observed. For example, amino (NH₂) groups introduce stretching vibrations around 3300-3500 cm⁻¹, while a carbonyl (C=O) group from an ester substituent exhibits a strong absorption band in the 1700-1720 cm⁻¹ region. nih.govacs.org
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) analysis of pyrazolo[1,5-a]pyridine derivatives confirms the planarity of the fused heterocyclic ring system. Although a crystal structure for the parent this compound was not found, a structure for the related compound, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, has been determined at a resolution of 1.854 Å as a ligand bound to HIV-1 reverse transcriptase. nih.gov
Studies on various derivatives consistently show that the pyrazole (B372694) and pyridine rings are nearly coplanar, with dihedral angles between the two rings being very small, typically less than 2°. This planarity is a key structural feature of the pyrazolo[1,5-a]pyridine scaffold.
Table 2: Illustrative Crystallographic Data for Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate nih.gov
| Parameter | Value |
| PDB ID | 4KFB |
| Resolution | 1.854 Å |
| Method | X-ray Diffraction |
| Compound | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate |
Note: This data corresponds to the compound bound to a protein, not in its pure crystalline form.
The packing of molecules in a crystal is governed by intermolecular forces, leading to specific supramolecular architectures. In crystals of pyrazolo[1,5-a]pyridine derivatives, a combination of interactions is typically observed.
The planar nature of the fused ring system facilitates π-π stacking interactions between adjacent molecules. These interactions are a significant stabilizing force in the crystal lattice. For example, in a derivative of ethyl 7-methyl-2-phenyl-pyrazolo[1,5-a]pyridine, centroid-centroid π-π interactions have been observed with distances around 3.426 Å.
Theoretical and Computational Chemistry of 2 Ethylpyrazolo 1,5 a Pyridine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic characteristics of the pyrazolo[1,5-a]pyridine (B1195680) ring system. The fusion of the electron-rich pyrazole (B372694) ring and the electron-deficient pyridine (B92270) ring results in a unique electronic distribution that governs the molecule's reactivity. The nitrogen atom at the bridgehead position significantly influences the electron density across the bicyclic structure. dntb.gov.ua
Computational methods like the Electron Localization Function (ELF) and Natural Population Analysis (NPA) are employed to study the electronic structure of related heterocyclic systems. researchgate.net These analyses help in identifying nucleophilic and electrophilic centers within the molecule, thereby predicting its reactive sites. For the broader class of pyrazolo[1,5-a]pyridines, studies have shown that the electronic properties can be significantly influenced by substituents, which affects their potential applications.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms, regioselectivity, and energetics of reactions involving pyrazolo[1,5-a]pyridine derivatives. dntb.gov.ua
Prediction of Reaction Regioselectivity and Pathway Analysis
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, a critical aspect in the synthesis of substituted pyrazolo[1,5-a]pyridines. For instance, in cycloaddition reactions, the electronic effects of substituents and solvent polarity are key factors determining the outcome. DFT can model the transition states of different reaction pathways, allowing for the determination of activation barriers and thus predicting the most likely product.
In the context of synthesizing related pyrazolo[1,5-a]pyrimidine (B1248293) structures, DFT calculations have been used to understand the formation of isomeric byproducts. By comparing the calculated energies of different intermediates and transition states, chemists can devise strategies to improve reaction specificity, such as controlling the temperature or selecting appropriate catalysts. For example, studies on the synthesis of deuterated pyrazolo[1,5-a]pyridines have utilized DFT calculations at the M06-2X/6-31+G(d,p) level of theory with a PCM SMD solvation model to understand reaction thermodynamics and activation energies. researchgate.netbeilstein-journals.org
Computational Determination of Thermochemical Properties and Conformational Stability
Thermochemical properties such as Gibbs free energy can be calculated to determine the relative stability of different isomers or conformers. For example, in the study of deuterated pyrazolo[1,5-a]pyridine derivatives, thermodynamic properties and activation free energies were calculated at 298.15 K and 1 atm. beilstein-journals.org
Below is a table summarizing computational methods used in studies of related pyrazolo[1,5-a]pyridine compounds, which would be applicable to the study of 2-Ethylpyrazolo[1,5-a]pyridine.
| Computational Method | Basis Set | Application | Reference |
| DFT (B3LYP) | 6-311+G* | Optimization of 3D conformers | rsc.org |
| DFT (B3LYP) with RI | def2-TZVP | Energy minimization and thermodynamic property determination | rsc.org |
| DFT (M06-2X) with PCM | 6-31+G(d,p) | Calculation of thermodynamic properties and activation free energies | researchgate.netbeilstein-journals.org |
In Silico Approaches to Molecular Design and Synthesis Planning
In silico methods are increasingly used to design novel molecules and plan their synthetic routes. For the pyrazolo[1,5-a]pyridine scaffold, which is prevalent in medicinal chemistry, these approaches are particularly valuable. bldpharm.com Virtual screening and pharmacophore modeling, for instance, have been used to identify new binders for biological targets based on related pyrazolo[1,5-a]pyridine structures. nih.gov
For this compound, in silico tools could be used to:
Predict physicochemical properties: Parameters like solubility, lipophilicity (logP), and polar surface area can be estimated, which are crucial for drug development.
Design derivatives: Based on a predicted binding mode to a biological target, modifications to the this compound core can be designed to enhance activity or selectivity.
Plan synthetic pathways: Retrosynthetic analysis software can suggest potential starting materials and reaction sequences. Computational chemistry can then be used to evaluate the feasibility and potential regioselectivity of these proposed steps. For example, the synthesis of various pyrazolo[1,5-a]pyridine derivatives has been planned and optimized based on understanding the reaction mechanisms, sometimes supported by computational insights. acs.orgresearchgate.net
Molecular Dynamics Simulations (if applicable to advanced studies)
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, particularly their interactions with other molecules like solvents or biological macromolecules. While specific MD studies on this compound are not prominent in the literature, the technique is highly applicable.
If this compound were being investigated as a potential drug candidate, MD simulations could provide insights into:
Binding stability: By simulating the compound in the active site of a target protein, the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) can be assessed over time.
Conformational changes: MD can reveal how the molecule and its target protein adapt to each other upon binding.
Solvation and transport: Simulations can model the behavior of the molecule in an aqueous environment, providing information about its hydration shell and potential to cross biological membranes.
Studies on related heterocyclic compounds often employ MD simulations to understand their mechanism of action at a molecular level. For example, MD simulations have been used to explore the effect of terminal regions on the enzymatic activity of proteins targeted by heterocyclic inhibitors.
Applications of Pyrazolo 1,5 a Pyridine Scaffolds in Advanced Chemical Research
Role as a Privileged Scaffold in Heterocyclic Synthesis and Combinatorial Library Design
The pyrazolo[1,5-a]pyridine (B1195680) framework serves as a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity. This makes it an excellent starting point for the synthesis of novel heterocyclic compounds and the design of combinatorial libraries.
The pyrazolo[1,5-a]pyridine core is a valuable building block for creating extensive chemical libraries. These libraries, containing a multitude of structurally related compounds, are instrumental in high-throughput screening to identify new bioactive molecules. For instance, libraries of substituted pyrazolo[1,5-a]pyrimidines have been synthesized and tested for their ability to inhibit protein kinases, leading to the discovery of potent and selective inhibitors of CDC-like kinases (CLKs). muni.cz
The synthesis of these libraries often involves efficient, one-pot cyclocondensation reactions, which can be performed without the need for metal catalysts or highly sensitive Lewis acids. tum.de This synthetic accessibility allows for the generation of a wide range of derivatives with varied substituents at different positions of the pyrazolo[1,5-a]pyridine ring system. nih.gov For example, 7-amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester has been synthesized as part of such a library. nih.govresearchgate.net The ability to easily modify the scaffold at positions 2, 3, 5, 6, and 7 enables the fine-tuning of the physicochemical and biological properties of the resulting compounds. nih.gov
Applications in Material Science Research
The unique photophysical properties of pyrazolo[1,5-a]pyridine derivatives have led to their exploration in material science.
Pyrazolo[1,5-a]pyridines and their isosteres, such as imidazo[1,5-a]pyridines, are recognized as a promising class of fluorophores. tum.deunito.it These compounds can be readily functionalized to tune their photophysical characteristics, which include high photoluminescent quantum yields (up to 50%) and large Stokes shifts (up to 150 nm). tum.de The absorption and emission spectra of these compounds are highly dependent on the nature and position of the substituents. nih.gov For example, introducing electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) ring can enhance both absorption and emission properties. nih.govrsc.org
The photophysical properties of some pyrazolo[1,5-a]pyridine derivatives are comparable to those of well-known commercial emitters. unito.itrsc.org Research has shown that their fluorescence can be significantly influenced by the surrounding environment, making them potentially useful as sensors. tum.de
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyridine Analogs
| Compound Family | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| Imidazo[1,5-a]pyridines | 323 - 350 | 463 - 465 | up to 0.22 | ~115-150 |
| Pyrazolo[1,5-a]pyrimidines | 340 - 440 | Varies | 0.01 - 0.97 | Varies |
| Imidazo[5,1-a]isoquinolines | 330 - 350 | 440 - 460 | 0.09 - 0.37 | Large |
Data sourced from multiple studies on related scaffolds. tum.denih.govunito.it
The solid-state properties of pyrazolo[1,5-a]pyridine derivatives are an area of active investigation. The ability of these molecules to form hydrogen bonds and engage in other non-covalent interactions can lead to the formation of unique crystalline structures with interesting supramolecular phenomena. mdpi.com For instance, pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have been shown to exhibit good solid-state emission intensities, making them candidates for the design of solid-state emitters. nih.govrsc.org The aggregation behavior of these compounds, particularly in thin films, can significantly alter their fluorescence spectra, indicating the formation of excimer-like states. tum.de
Exploration as Emergent Fluorophores and for Photophysical Properties
Development of Ligands for Catalysis and Coordination Chemistry
The nitrogen atoms within the pyrazolo[1,5-a]pyridine scaffold make it an effective ligand for coordinating with metal ions.
Pyrazolo[1,5-a]pyridine derivatives have been utilized as ligands in transition metal-catalyzed reactions. mdpi.com The pyridine (B92270) nitrogen can coordinate to a metal center, facilitating a variety of chemical transformations. beilstein-journals.orgrsc.org For example, palladium complexes with pyridine-based ligands have been shown to be effective catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the ligand, influenced by its substituents, can significantly impact the catalytic activity of the metal complex. nih.govorientjchem.org
Derivatives of the related 2,6-bis(1H-pyrazol-3-yl)pyridine (bpp) have been employed as ligands to create complexes that act as catalysts. mdpi.com These pincer-type ligands can engage in metal-ligand cooperativity, which is a desirable feature in catalysis. rsc.org While direct examples focusing solely on 2-Ethylpyrazolo[1,5-a]pyridine in catalysis are not extensively detailed in the provided context, the broader class of pyrazolo[1,5-a]pyridines and their isosteres demonstrates significant potential in this field. rsc.orgresearchgate.net
Utilization of Deuterated Pyrazolo[1,5-a]pyridines in Mechanistic Investigations
The use of deuterium-labeled compounds is a powerful technique for elucidating reaction mechanisms and for various applications in biological and medicinal chemistry. nih.gov The introduction of deuterium (B1214612) into the pyrazolo[1,5-a]pyridine scaffold allows researchers to trace the metabolic pathways of these compounds and to study the kinetics of chemical reactions.
A notable method for the regioselective introduction of deuterium into the pyrazolo[1,5-a]pyridine ring system involves an α-H/D exchange of 1-aminopyridinium cations in a basic deuterium oxide (D₂O) solution, which is then followed by a 1,3-cycloaddition with acetylenes. researchgate.netnih.gov This process has been shown to achieve a high degree of deuterium incorporation with high regioselectivity. nih.gov For instance, the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been successfully demonstrated using this method. researchgate.netnih.gov
The resulting deuterated compounds are instrumental in mechanistic studies. beilstein-journals.org For example, the reaction of deuterated α-aminopyridine derivatives with substituted acetylenes can be used to form pyrazolo[1,5-a]pyridine derivatives containing deuterium atoms, providing insights into the cyclization process. nih.gov The specific placement of deuterium atoms allows for the tracking of bond formations and breakages during a chemical transformation.
Furthermore, spectral analysis techniques, such as ¹H NMR and ¹³C NMR, are crucial for confirming the position and incorporation of deuterium in the pyrazolo[1,5-a]pyridine structure. researchgate.net High-resolution mass spectrometry (HRMS) is also employed to verify the mass of the deuterated molecular ions. researchgate.net These analytical methods provide definitive evidence of the successful deuteration and are essential for the accurate interpretation of mechanistic studies.
The study of deuterated pyrazolo[1,5-a]pyrimidines, a related class of compounds, has also provided valuable insights. For example, N-alkylation of the pyrazolo[1,5-a]pyrimidine skeleton was found to significantly alter the process of deuterium exchange of methyl groups, a phenomenon studied using spectral techniques. nih.gov While this finding pertains to a different, yet structurally similar scaffold, it highlights the nuanced effects that isotopic labeling can reveal about molecular behavior.
Detailed research findings on the synthesis of specific deuterated pyrazolo[1,5-a]pyridines are presented in the table below.
| Compound Name | Synthesis Method | Key Findings | Reference |
| 7-Deuteropyrazolo[1,5-a]pyridine derivatives | α-H/D exchange of 1-aminopyridinium cations in basic D₂O followed by 1,3-cycloaddition of acetylenes. | An efficient and operationally simple synthesis with high regioselectivity and a high degree of deuterium incorporation. | nih.gov |
| Ethyl 7-D-pyrazolo[1,5-a]pyridine-3-carboxylate | Reaction of deuterated 1-aminopyridinium salt with ethyl propiolate. | Successful incorporation of deuterium at the 7-position confirmed by ¹H NMR and HRMS. | researchgate.net |
| Dimethyl 5-CD₃-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | Reaction involving a deuterated methyl group precursor. | Confirmed by ¹H NMR and HRMS, demonstrating the feasibility of incorporating deuterium at multiple positions. | researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 2-Ethylpyrazolo[1,5-a]pyridine, and what critical reaction conditions optimize yield?
- Methodological Answer : A widely used method involves a tandem palladium-catalyzed/silver-mediated cyclization of N-iminopyridinium ylides with alkenyl halides or terminal alkynes. Key conditions include:
- Catalyst system: Pd(OAc)₂ with ligands like XPhos .
- Solvent: Toluene or DMF at 80–100°C.
- Reaction time: 12–24 hours under inert atmosphere.
Optimizing equivalents of silver carbonate (Ag₂CO₃) minimizes byproducts during cyclization. Yields typically exceed 70% when terminal alkynes are used, enabling alkyl substitution .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the pyridine and pyrazole rings. For example, the ethyl group at position 2 shows a triplet (~1.3 ppm) and quartet (~4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 174.1028 for C₉H₁₁N₃) .
- X-ray Crystallography : Resolves bond angles and substituent positions. A study on a related pyrazolo[1,5-a]pyridine derivative revealed a planar fused-ring system with a dihedral angle of 2.1° between rings .
Q. What preliminary biological screening approaches are used to assess this compound's activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., CK2) using ATP-competitive assays. For example, pyrazolo[1,5-a]pyridine derivatives show IC₅₀ values <1 µM for CK2, with selectivity ratios >10 over related kinases .
- Cellular Uptake Studies : Fluorescent analogs (e.g., pH-sensitive probes) are tracked in RAW 264.7 cells via confocal microscopy to evaluate intracellular localization and stability .
Advanced Research Questions
Q. What strategies enable selective functionalization of the pyridine ring in this compound derivatives, and how do substituents alter bioactivity?
- Methodological Answer :
- Direct C–H Functionalization : Pd-catalyzed coupling at position 7 introduces aryl/alkyl groups. Bromine at position 4 (e.g., 4-Bromopyrazolo[1,5-a]pyridine) serves as a Suzuki-Miyaura cross-coupling site for boronic acids .
- Impact on Bioactivity : Adding electron-withdrawing groups (e.g., –NO₂) at position 3 enhances kinase inhibition (e.g., CK2 IC₅₀ = 0.32 µM), while ethyl groups improve metabolic stability .
Q. How do researchers resolve contradictions in reported biological activities of structurally similar pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Comparative SAR Analysis : A study comparing 2-ethyl vs. 3-methyl analogs found that ethyl at position 2 improves binding to hydrophobic kinase pockets, whereas methyl at position 3 reduces solubility .
- Computational Docking : Molecular dynamics simulations explain selectivity differences. For example, this compound forms a hydrogen bond with CK2’s Lys68, absent in less active analogs .
Q. What mechanistic insights guide the design of this compound-based fluorescent probes for cellular imaging?
- Methodological Answer :
- Intramolecular Charge Transfer (ICT) : Derivatives with electron-donating groups (e.g., –NH₂) at position 3 exhibit pH-dependent fluorescence (pKa ≈ 3.0) due to ICT modulation. Quantum yields reach 0.64 in acidic conditions .
- Validation : Probe response time (<10 s) and photostability are tested in live-cell imaging, with calibration using pH buffers and ionophores .
Q. How are computational methods integrated into optimizing this compound derivatives for target specificity?
- Methodological Answer :
- Retrosynthetic AI Tools : Platforms like Pistachio and Reaxys predict feasible routes using databases of known reactions. For example, AI suggested a two-step synthesis from pyridine via ylide intermediates .
- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties. Ethyl substituents reduce hepatic toxicity (logP ≈ 2.1) compared to bulkier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
